N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dipropylsulfamoyl)benzamide
Description
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Properties
IUPAC Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dipropylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S2/c1-4-12-26(13-5-2)31(28,29)18-9-7-17(8-10-18)22(27)25-23-20(15-24)19-14-16(3)6-11-21(19)30-23/h7-10,16H,4-6,11-14H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZIDMPKPRIRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC(C3)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dipropylsulfamoyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural configuration that includes:
- Benzothiophene ring : A fused aromatic system known for its biological activity.
- Cyano group : Contributes to the compound's reactivity and biological interactions.
- Dipropylsulfamoyl moiety : Imparts specific pharmacological properties.
The molecular formula is with a molecular weight of approximately 350.44 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been identified:
- Inhibition of Kinases : Research indicates that similar compounds inhibit Jun N-terminal kinases (JNK) such as JNK2 and JNK3. These kinases are involved in cellular stress responses and apoptosis, making them critical targets for cancer therapy .
- Enzyme Modulation : The presence of the cyano group allows for hydrogen bonding with enzyme active sites, enhancing binding affinity and specificity .
- Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research has highlighted the potential anticancer effects of this compound through:
- Cell Proliferation Inhibition : The compound has been shown to inhibit cell proliferation in various cancer cell lines.
Antimicrobial Activity
The compound exhibits significant antimicrobial activity:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Study on JNK Inhibition
A study conducted by researchers demonstrated that derivatives of the benzothiophene series effectively inhibit JNK kinases. The most potent inhibitors showed pIC50 values of 6.7 for JNK3 and 6.5 for JNK2, indicating high selectivity within the MAPK family . X-ray crystallography revealed a unique binding mode that could be exploited for drug design.
Anticancer Efficacy in Vivo
In vivo studies using murine models have indicated that treatment with this compound significantly reduces tumor size compared to control groups. Histological analysis showed decreased proliferation markers in treated tumors, supporting its role as an effective anticancer agent .
Q & A
Q. What are the key steps for synthesizing N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dipropylsulfamoyl)benzamide, and how can intermediates be characterized?
Methodological Answer:
- Synthesis Protocol : Follow a multi-step approach involving (1) cyclization of tetrahydrobenzothiophene precursors, (2) introduction of the cyano group via nitrile coupling, and (3) amide bond formation with 4-(dipropylsulfamoyl)benzoyl chloride.
- Intermediate Characterization : Use HPLC-MS for purity assessment and NMR spectroscopy (¹H, ¹³C, DEPT) to confirm structural integrity. For crystalline intermediates, X-ray crystallography provides definitive conformation .
- Safety Note : Handle reactive intermediates (e.g., benzoyl chlorides) under inert atmospheres and adhere to safety protocols for hazardous reagents .
Q. How can researchers design experiments to optimize the yield of this compound?
Methodological Answer :
-
Statistical Design of Experiments (DoE) : Use a central composite design to evaluate variables (temperature, catalyst loading, reaction time). Analyze interactions via response surface methodology (RSM) to identify optimal conditions .
-
Example Table :
Variable Low Level High Level Optimal Value Temperature (°C) 80 120 105 Catalyst (mol%) 5 15 10 Time (h) 12 24 18 -
Validation : Confirm reproducibility through triplicate runs under optimized conditions .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and stability of intermediates during synthesis?
Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways (e.g., transition states for cyclization). Software like Gaussian or ORCA can calculate activation energies and thermodynamic stability .
- Reaction Path Search : Use automated tools (e.g., GRRM ) to explore potential intermediates and avoid kinetic traps .
- Validation : Cross-reference computational results with experimental kinetics (e.g., via stopped-flow spectroscopy ) .
Q. How can contradictory data in biological activity assays (e.g., enzyme inhibition) be resolved?
Methodological Answer :
- Mechanistic Profiling : Perform isothermal titration calorimetry (ITC) to measure binding affinities and stoichiometry. Compare with surface plasmon resonance (SPR) to validate target engagement .
- Pathway Analysis : Use RNA sequencing or metabolomics to identify off-target effects or compensatory pathways that may explain discrepancies .
- Case Study : If IC₅₀ values vary across assays, test for solvent effects (e.g., DMSO concentration) or buffer compatibility with the enzyme’s active site .
Q. What advanced purification techniques are recommended for isolating stereoisomers or polymorphs of this compound?
Methodological Answer :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers.
- Crystallization Screening : Perform high-throughput solvent screens (e.g., using Crystal16 systems) to identify conditions favoring specific polymorphs .
- Analytical Validation : Confirm purity via circular dichroism (CD) for chirality and powder X-ray diffraction (PXRD) for polymorph identification .
Q. How can machine learning (ML) models improve reaction optimization for large-scale synthesis?
Methodological Answer :
- Data Curation : Train ML algorithms (e.g., random forest or neural networks ) on historical reaction data (yield, solvent, catalyst) to predict optimal conditions.
- Feature Engineering : Include descriptors like Hammett constants for substituent effects or solvent polarity indices .
- Case Study : A ML model reduced optimization time for a similar benzamide derivative by 60% compared to traditional DoE .
Data Contradiction and Analysis
Q. How should researchers address discrepancies between computational predictions and experimental reaction outcomes?
Methodological Answer :
- Error Analysis : Check for approximations in computational models (e.g., solvent effects omitted in DFT). Re-run calculations with explicit solvent models (e.g., COSMO-RS) .
- Experimental Replication : Verify reaction setup (e.g., inert atmosphere integrity) and characterize by-products via LC-MS/MS .
- Feedback Loop : Integrate failed experimental data into computational workflows to refine predictive accuracy .
Safety and Compliance
Q. What safety protocols are critical when handling intermediates with reactive functional groups (e.g., nitriles, sulfamoyl groups)?
Methodological Answer :
- Engineering Controls : Use fume hoods and closed-system reactors for volatile or toxic intermediates (e.g., HCN liberation risk from nitriles) .
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., Silver Shield®) and monitor air quality with real-time gas sensors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
